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DSPE-PEG36-mal

Bioconjugation efficiency Surface functionalization Ligand coupling

DSPE-PEG36-mal is a functionalized phospholipid-PEG conjugate classified as a PEG-based PROTAC linker and lipid nanoparticle (LNP) surface engineering reagent. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene glycol (PEG) chain of 36 ethylene oxide units, and a terminal maleimide (mal) reactive group.

Molecular Formula C121H232N3O48P
Molecular Weight 2528.1 g/mol
Cat. No. B12425737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-PEG36-mal
Molecular FormulaC121H232N3O48P
Molecular Weight2528.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/t115-/m0/s1
InChIKeyUTQGYDLGNOWDNO-LUZCCYEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DSPE-PEG36-mal Product Profile and Procurement Guide


DSPE-PEG36-mal is a functionalized phospholipid-PEG conjugate classified as a PEG-based PROTAC linker and lipid nanoparticle (LNP) surface engineering reagent [1]. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene glycol (PEG) chain of 36 ethylene oxide units, and a terminal maleimide (mal) reactive group . The compound exhibits a molecular formula of C₁₂₁H₂₃₂N₃O₄₈P and a molecular weight of 2528.1 g/mol, with typical purity specifications of ≥95% . The maleimide functionality enables site-selective covalent conjugation to free sulfhydryl (-SH) groups on targeting ligands (e.g., peptides, antibodies, proteins) via thioether bond formation under mild aqueous conditions (pH 6.5–7.2) . This structural architecture enables post-formulation surface functionalization of liposomes, LNPs, and micelles for active targeting applications in nanomedicine [1]. DSPE-PEG36-mal is also employed as a PEG linker in PROTAC (proteolysis targeting chimera) synthesis, where it joins two essential ligands to enable selective protein degradation via the ubiquitin-proteasome pathway [2].

Why DSPE-PEG36-mal Cannot Be Substituted with Generic PEG-Maleimide Lipids


Generic substitution of DSPE-PEG-maleimide variants without rigorous evaluation of PEG chain length and maleimide reactivity can critically compromise nanoparticle performance. PEG molecular weight governs steric stabilization efficacy, circulation half-life, and protein corona formation, with longer PEG chains (e.g., MW 5000) providing enhanced immune evasion relative to shorter chains (e.g., MW 2000) [1]. The 36-unit discrete PEG architecture of DSPE-PEG36-mal yields a precisely defined molecular weight (approx. 2528 Da) distinct from polydisperse PEG2000 and PEG5000 commercial products, enabling more reproducible conjugation stoichiometry and surface PEG density . Furthermore, maleimide functional group stability during formulation is highly process-dependent; pre-insertion liposome preparation methods can reduce active maleimide content to as low as 32%, whereas optimized post-insertion protocols preserve up to 76% active groups [2]. Conjugation efficiency varies dramatically by chemistry: maleimide-functionalized DSPE-PEG achieves >90% coupling efficiency for thiolated ligands, while carboxylated alternatives exhibit only 60–70% efficiency due to competing hydrolysis . These quantifiable differences in PEG architecture, reactive group integrity, and conjugation yield directly impact ligand density, targeting avidity, and batch-to-batch reproducibility—parameters that cannot be assumed equivalent across nominally similar DSPE-PEG-mal products.

Quantitative Comparative Evidence for DSPE-PEG36-mal Differentiation


Maleimide vs. Carboxyl Conjugation Efficiency: >90% vs. 60–70% Coupling Yield

Maleimide-functionalized DSPE-PEG achieves substantially higher conjugation efficiency for thiolated ligands compared to carboxylated DSPE-PEG alternatives. Quantitative assessment demonstrates >90% coupling efficiency for maleimide-thiol chemistry with anti-HER2 Fab' fragments, whereas carboxylated DSPE-PEG (employing EDC/NHS activation) yields only 60–70% efficiency for RGD peptide conjugation under comparable conditions . The reduced efficiency of carboxyl chemistry is attributed to competing NHS ester hydrolysis in aqueous media, which consumes reactive intermediates and necessitates excess ligand to achieve acceptable yields. This efficiency gap directly influences the density of targeting moieties displayed on nanoparticle surfaces, a critical determinant of multivalent binding avidity and cellular uptake . For DSPE-PEG36-mal, the discrete 36-unit PEG architecture provides additional reproducibility advantages by enabling precise control of maleimide-to-lipid stoichiometry, avoiding the batch-to-batch variability inherent to polydisperse PEG2000-mal and PEG5000-mal commercial products .

Bioconjugation efficiency Surface functionalization Ligand coupling

Maleimide Functional Group Stability: Post-Insertion Preserves 76% Activity vs. Pre-Insertion 32%

The preparation method profoundly affects the fraction of active maleimide groups available for subsequent ligand conjugation. In a systematic study of DSPE-PEG2000-Mal liposome formulations, liposomes prepared by the pre-insertion method (maleimide-lipid incorporated during liposome formation) retained only 63% active maleimide groups immediately after preparation, with activity further declining to 32% following purification steps [1]. In contrast, liposomes prepared by the post-insertion method (maleimide-lipid inserted into pre-formed liposomes) exhibited substantially higher maleimide activity, with 76% of maleimide groups remaining active and available for coupling reactions after the full preparation and purification workflow [1]. This 44-percentage-point differential in functional group integrity directly impacts the maximum achievable ligand conjugation density and the reproducibility of surface functionalization across batches. While these data derive from DSPE-PEG2000-Mal studies, the maleimide hydrolysis mechanism is PEG-length independent, rendering these findings directly applicable to DSPE-PEG36-mal formulation strategies [1].

Formulation process optimization Maleimide stability Liposome preparation

PEG Chain Length Effects on Critical Micelle Concentration: CMC Increases from 0.5 μM (PEG2000) to 1.5 μM (PEG5000)

PEG chain length significantly modulates the critical micelle concentration (CMC) of DSPE-PEG amphiphiles, with direct implications for nanoparticle stability and drug retention. Fluorescence probe measurements revealed that DSPE-PEG CMC values increased with longer PEG chains: DSPE-PEG2000 exhibited CMC values in the lower micromolar range (0.5–1.0 μM), whereas DSPE-PEG5000 demonstrated higher CMC values (1.0–1.5 μM) [1]. This 2–3× difference in CMC reflects reduced thermodynamic stability of micelles formed from longer PEG-chain amphiphiles due to increased steric repulsion between PEG coronas [1]. However, this apparent thermodynamic disadvantage is offset by enhanced kinetic stability and prolonged circulation time conferred by longer PEG chains, which more effectively resist opsonization and reticuloendothelial clearance [2]. DSPE-PEG36-mal occupies an intermediate PEG length (36 ethylene oxide units, ~1584 Da PEG component) between PEG1000 and PEG2000, offering a distinct CMC profile suitable for applications requiring balanced micelle stability and in vivo circulation properties.

PEGylation optimization Micelle stability Drug solubilization

Discrete PEG36 Architecture vs. Polydisperse PEG2000/PEG5000: Stoichiometric Precision

DSPE-PEG36-mal contains a discrete PEG chain of exactly 36 ethylene oxide repeat units, yielding a single molecular weight species (2528.1 g/mol) as confirmed by the IUPAC name and InChI structure . In contrast, commercial DSPE-PEG2000-Mal and DSPE-PEG5000-Mal products are polydisperse mixtures containing a Gaussian distribution of PEG chain lengths around the nominal average molecular weight . This polydispersity introduces uncertainty in maleimide-to-lipid stoichiometry calculations, as the molar quantity of maleimide groups per unit mass varies depending on the actual PEG molecular weight distribution of each production batch. For discrete PEG36, the exact number of maleimide groups per mole is precisely defined (one maleimide per molecule), enabling accurate calculation of ligand:lipid molar ratios for conjugation reactions and surface functionalization density . This stoichiometric precision is particularly critical in PROTAC applications, where linker length and composition directly influence ternary complex formation efficiency and degradation potency . The discrete architecture also facilitates analytical characterization by mass spectrometry and HPLC, simplifying quality control and regulatory documentation.

Discrete PEG Conjugation stoichiometry Batch reproducibility

Maleimide-Thiol Reaction Kinetics: Rate Constant k ≈ 10³–10⁴ M⁻¹s⁻¹

The maleimide-thiol Michael addition reaction employed by DSPE-PEG36-mal proceeds with a second-order rate constant of k ≈ 10³–10⁴ M⁻¹s⁻¹ under physiological pH conditions [1]. This reaction rate is approximately 10–100× faster than amine-NHS ester coupling (k ≈ 10–10² M⁻¹s⁻¹) and does not require catalysts such as copper(I) required for azide-alkyne cycloadditions . The rapid kinetics enable near-quantitative conjugation within 1–2 hours at room temperature using modest ligand excess (1.2:1 to 1.5:1 ligand:maleimide molar ratio) [1]. This reaction rate profile permits efficient post-formulation surface functionalization of pre-assembled liposomes and LNPs without extended incubation times that could compromise nanoparticle stability or encapsulated drug retention. The reaction specificity for free sulfhydryl groups also minimizes cross-reactivity with other nucleophilic amino acid side chains (e.g., lysine amines), preserving ligand bioactivity [1].

Bioconjugation kinetics Reaction rate Click chemistry

PEG Length and Drug Solubilization Capacity: PEG2000 Outperforms PEG5000 for Diazepam

PEG chain length significantly influences drug solubilization capacity of DSPE-PEG micelles, with shorter PEG chains providing superior loading for certain hydrophobic drugs. RP-HPLC quantification demonstrated that DSPE-PEG2000 simple micelles achieved greater solubilization of diazepam (a model water-insoluble drug) compared to DSPE-PEG5000 micelles under identical conditions [1]. This inverse relationship between PEG length and drug loading capacity is attributed to reduced core volume available for drug accommodation in micelles with longer PEG coronas, which impose greater steric constraints on the hydrophobic DSPE core region [1]. However, DSPE-PEG5000 micelles exhibited greater relative improvement in solubilization capacity upon incorporation of phosphatidylcholine (PC), suggesting that mixed micelle formulations may offset the loading disadvantage of longer PEG chains [1]. DSPE-PEG36-mal, with its intermediate PEG36 length, offers a drug loading profile distinct from both PEG2000 and PEG5000 variants, potentially providing an optimal balance between solubilization capacity and circulation persistence for specific drug cargoes.

Drug loading Micelle solubilization PEG chain length optimization

Optimal Application Scenarios for DSPE-PEG36-mal in Targeted Nanomedicine and PROTAC Development


Post-Formulation Surface Functionalization of Liposomes and LNPs with Thiolated Targeting Ligands

DSPE-PEG36-mal is optimally deployed in post-insertion surface functionalization workflows where pre-formed liposomes or LNPs are incubated with the maleimide-lipid to insert reactive handles onto the particle surface [1]. This method preserves up to 76% active maleimide groups compared to only 32% with pre-insertion approaches, maximizing conjugation capacity while minimizing costly ligand waste [1]. The discrete PEG36 architecture ensures precise control of maleimide surface density, enabling reproducible conjugation of thiolated antibodies, peptides (e.g., RGD, cRGD), or aptamers at defined stoichiometry [2]. Conjugation efficiency exceeds 90% for thiolated ligands under mild conditions (pH 6.5–7.2, 1–2 h, room temperature), substantially outperforming carboxylated DSPE-PEG alternatives (60–70% efficiency) . This scenario is particularly valuable for manufacturing targeted liposomal chemotherapeutics, mRNA-LNP vaccines, and ligand-directed imaging agents where consistent ligand display is critical for target engagement and therapeutic efficacy [2].

PROTAC Linker for Ternary Complex Formation with Defined Spatial Geometry

DSPE-PEG36-mal serves as a PEG-based PROTAC linker, joining two essential ligands (one targeting an E3 ubiquitin ligase, the other targeting a protein of interest) to form bifunctional PROTAC molecules [3]. The discrete 36-unit PEG architecture provides a precisely defined linker length and flexibility that cannot be achieved with polydisperse PEG alternatives, enabling reproducible optimization of ternary complex geometry and degradation efficiency [3]. In PROTAC applications, linker composition and length directly influence the spatial orientation of the E3 ligase and target protein, determining the efficiency of ubiquitin transfer and subsequent proteasomal degradation [3]. The maleimide terminus of DSPE-PEG36-mal enables site-selective conjugation to cysteine residues on PROTAC warhead ligands, ensuring consistent attachment geometry and preserving ligand binding affinity [3]. This application scenario is essential for PROTAC medicinal chemistry programs requiring defined linker composition, analytical characterization by mass spectrometry, and batch-to-batch reproducibility for structure-activity relationship (SAR) studies [3].

Controlled Surface PEG Density Engineering for Immune Evasion Optimization

DSPE-PEG36-mal enables precise engineering of nanoparticle surface PEG density, a critical parameter governing protein corona formation, complement activation, and accelerated blood clearance (ABC) phenomena [4]. The discrete PEG36 molecular weight allows accurate calculation of PEG molar content in lipid formulations, typically ranging from 2–10 mol% of total lipid, to balance stealth properties with ligand accessibility and membrane stability [4]. PEG density optimization is particularly crucial for formulations intended for repeated dosing, where anti-PEG immune responses can trigger rapid clearance of subsequent doses [4]. The intermediate PEG36 length (between PEG1000 and PEG2000) provides a distinct hydration radius and chain flexibility profile, offering an alternative to widely used PEG2000-lipids for applications where reduced immune recognition is desired without compromising membrane insertion efficiency [4]. This scenario applies to development of long-circulating nanomedicines, including Doxil-like liposomal formulations, mRNA-LNP vaccines requiring extended circulation, and targeted delivery systems where the balance between stealth and targeting ligand exposure must be carefully controlled [4].

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